H-D-Lys(N3).HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(N3).HCl typically involves the introduction of an azide group to the ε-amino group of D-lysine. This can be achieved through a series of chemical reactions, including protection of the amino groups, azidation, and subsequent deprotection. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino groups, followed by azidation using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The final step involves deprotection to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(N3).HCl undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in Click-chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common in practical applications.
Common Reagents and Conditions
Click-Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Major Products
Triazoles: Formed from Click-chemistry reactions.
Scientific Research Applications
H-D-Lys(N3).HCl has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for the selective modification of biomolecules.
Biology: Incorporated into proteins to study protein function and interactions.
Industry: Used in the development of novel materials and bioconjugates .
Mechanism of Action
The mechanism of action of H-D-Lys(N3).HCl primarily involves the reactivity of the azide group. In bioorthogonal chemistry, the azide group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly selective and can occur in the presence of various functional groups, making it a valuable tool for modifying biomolecules without interfering with their native functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Azido-L-lysine hydrochloride
- Nε-Azido-D-lysine hydrochloride
- 6-Azido-D-norleucine hydrochloride
Comparison
H-D-Lys(N3).HCl is unique due to its D-configuration, which can confer different biological properties compared to its L-counterparts. The azide group in this compound allows for selective modifications, making it particularly useful in bioorthogonal chemistry. Compared to similar compounds, this compound may offer advantages in terms of stability and reactivity in specific applications .
Biological Activity
H-D-Lys(N3).HCl, also known as H-Lys(N3)-OH·HCl, is a derivative of lysine that has garnered attention for its potential biological activities. This compound features an azide group at the epsilon position of the lysine side chain, which can confer unique properties that are valuable in various biochemical applications, including drug development and bioconjugation.
The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules. This property allows for the formation of stable triazole linkages, which are useful in drug design and development. The azide group also facilitates bioconjugation processes, enabling the labeling of biomolecules for imaging or therapeutic purposes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Peptide Mimetic Development :
Research indicates that this compound can be incorporated into peptide mimetics, enhancing their stability and bioactivity. A study demonstrated that peptides containing this compound exhibited improved binding affinities to target proteins compared to their non-modified counterparts . -
Enzyme Inhibition Studies :
In a study focused on 17β-HSD Type 3, compounds synthesized with this compound showed significant biological activity, with some derivatives achieving IC50 values in the nanomolar range. This suggests that this compound can serve as a valuable building block in the design of potent enzyme inhibitors . -
Click Chemistry Applications :
The azide functionality allows for efficient click chemistry applications, which have been employed to create complex molecular architectures. This has implications for drug delivery systems where targeted delivery is essential .
Properties
IUPAC Name |
(2R)-2-amino-6-azidohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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